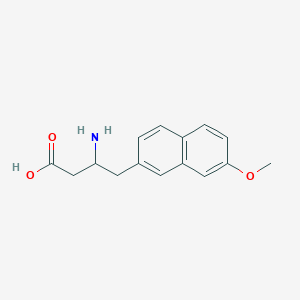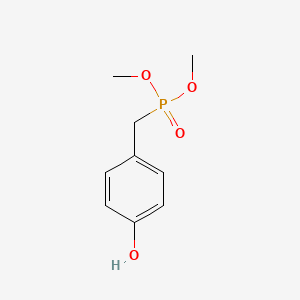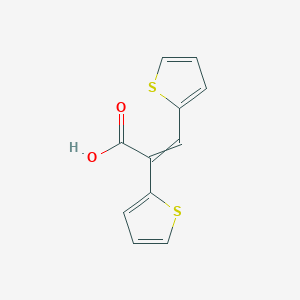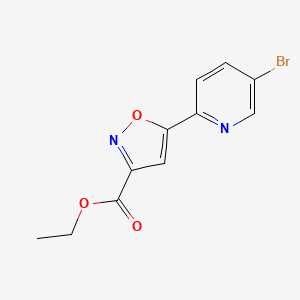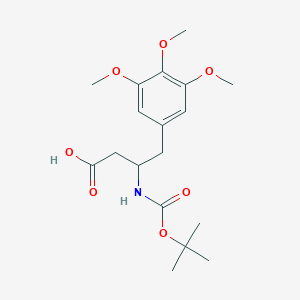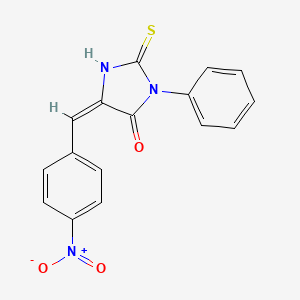![molecular formula C15H14N2OS2 B13713873 Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)
Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate typically involves the reaction of naphthalene derivatives with cyano-carbonimidodithioate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but it is generally produced in research laboratories for specific scientific applications. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds .
Aplicaciones Científicas De Investigación
Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(naphthalen-2-yl)acetate: A compound with a similar naphthalene structure but different functional groups.
Methyl 2-(naphthalen-1-yloxy)propanoate: Another naphthalene derivative with distinct chemical properties.
Uniqueness
Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various scientific research applications .
Propiedades
Fórmula molecular |
C15H14N2OS2 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
[methylsulfanyl(2-naphthalen-2-yloxyethylsulfanyl)methylidene]cyanamide |
InChI |
InChI=1S/C15H14N2OS2/c1-19-15(17-11-16)20-9-8-18-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9H2,1H3 |
Clave InChI |
PEJOBUDZIBGBDM-UHFFFAOYSA-N |
SMILES canónico |
CSC(=NC#N)SCCOC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate](/img/structure/B13713811.png)
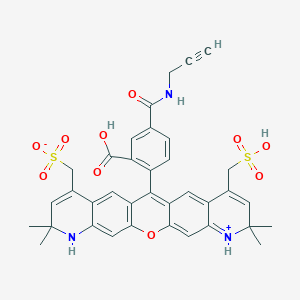
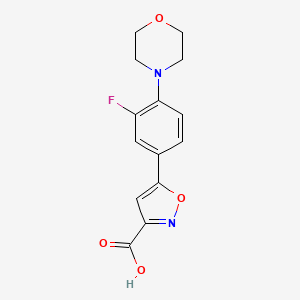

![4-[(Oxan-2-yl)oxy]non-2-enal](/img/structure/B13713840.png)
